

Losartan carboxylic acid solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Losartan carboxylic acid*

Cat. No.: *B1671838*

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Losartan Carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Losartan Carboxylic Acid** (also known as EXP3174), the primary active metabolite of the angiotensin II receptor antagonist, Losartan. Understanding the solubility of this compound in various organic solvents is critical for a wide range of research and development activities, including formulation, *in vitro* assay design, and pharmacokinetic studies.

Introduction to Losartan Carboxylic Acid (EXP3174)

Losartan is an orally administered antihypertensive drug that exerts its effect primarily through its active metabolite, **Losartan Carboxylic Acid** (EXP3174)[1]. Following oral administration, approximately 14% of a Losartan dose is converted to EXP3174[2][3]. This metabolite is a potent and selective non-peptide angiotensin II receptor type 1 (AT1) antagonist, exhibiting 10 to 40 times greater potency than the parent drug, Losartan[1][2]. It is this metabolite that is largely responsible for the pharmacological effects and long duration of action of Losartan[1][4]. Given its therapeutic significance, detailed knowledge of its physicochemical properties, particularly its solubility, is essential for researchers.

Quantitative Solubility Data

The solubility of **Losartan Carboxylic Acid** has been determined in several common organic solvents. The data, compiled from various suppliers and databases, is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, the purity of the compound, and the presence of moisture in the solvent[4]. Discrepancies in reported values may arise from different experimental conditions.

Solvent	Solubility	Concentration (mM) ¹	Source
Dimethyl Sulfoxide (DMSO)	87 mg/mL	199.13 mM	Selleck Chemicals[4]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	68.66 mM	Cayman Chemical[5]
Ethanol	87 mg/mL	199.13 mM	Selleck Chemicals[4]
Ethanol	30 mg/mL	68.66 mM	Cayman Chemical[5]
Dimethylformamide (DMF)	30 mg/mL	68.66 mM	Cayman Chemical[5]
Methanol	Soluble	Not Quantified	AllImpus[6]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	1.14 mM	Cayman Chemical[5]
Water	Insoluble	-	Selleck Chemicals[4]
Water (Predicted)	0.0039 mg/mL	0.0089 mM	DrugBank Online[7]

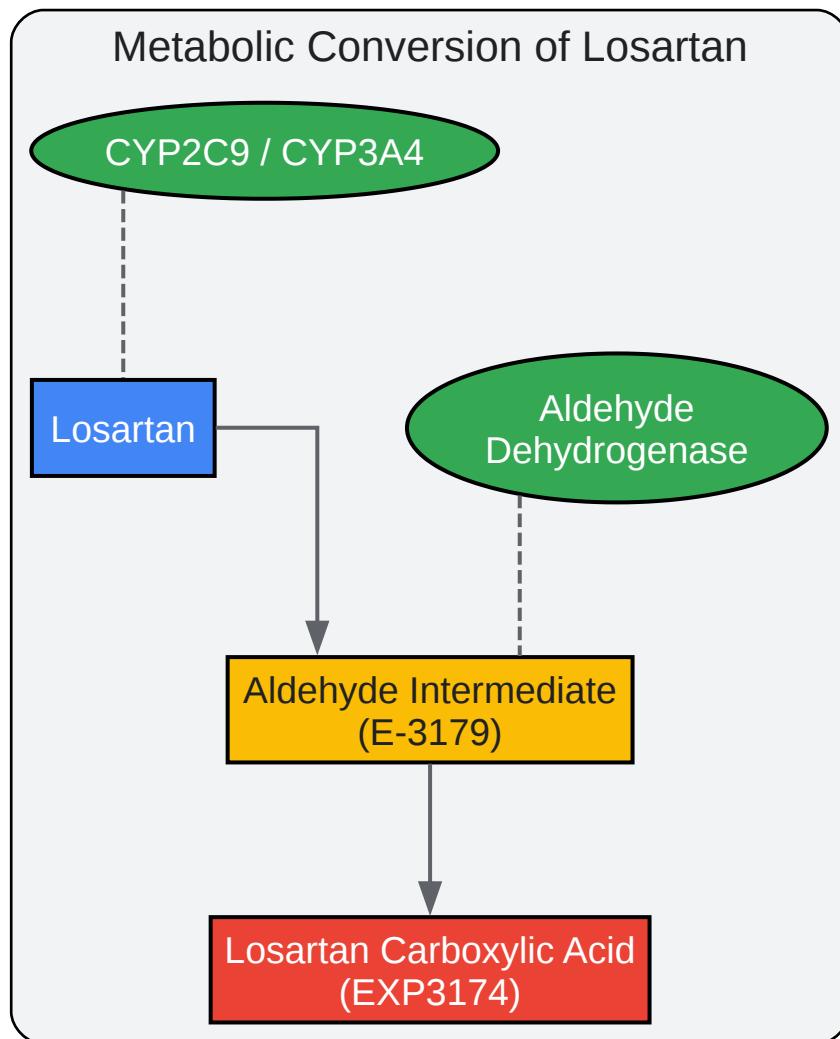
¹ Concentration calculated based on a molecular weight of 436.9 g/mol .[5][8]

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental experimental procedure. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low solubility[9].

Shake-Flask Method: A Generalized Protocol

This protocol outlines the key steps for determining the equilibrium solubility of **Losartan Carboxylic Acid** in an organic solvent.

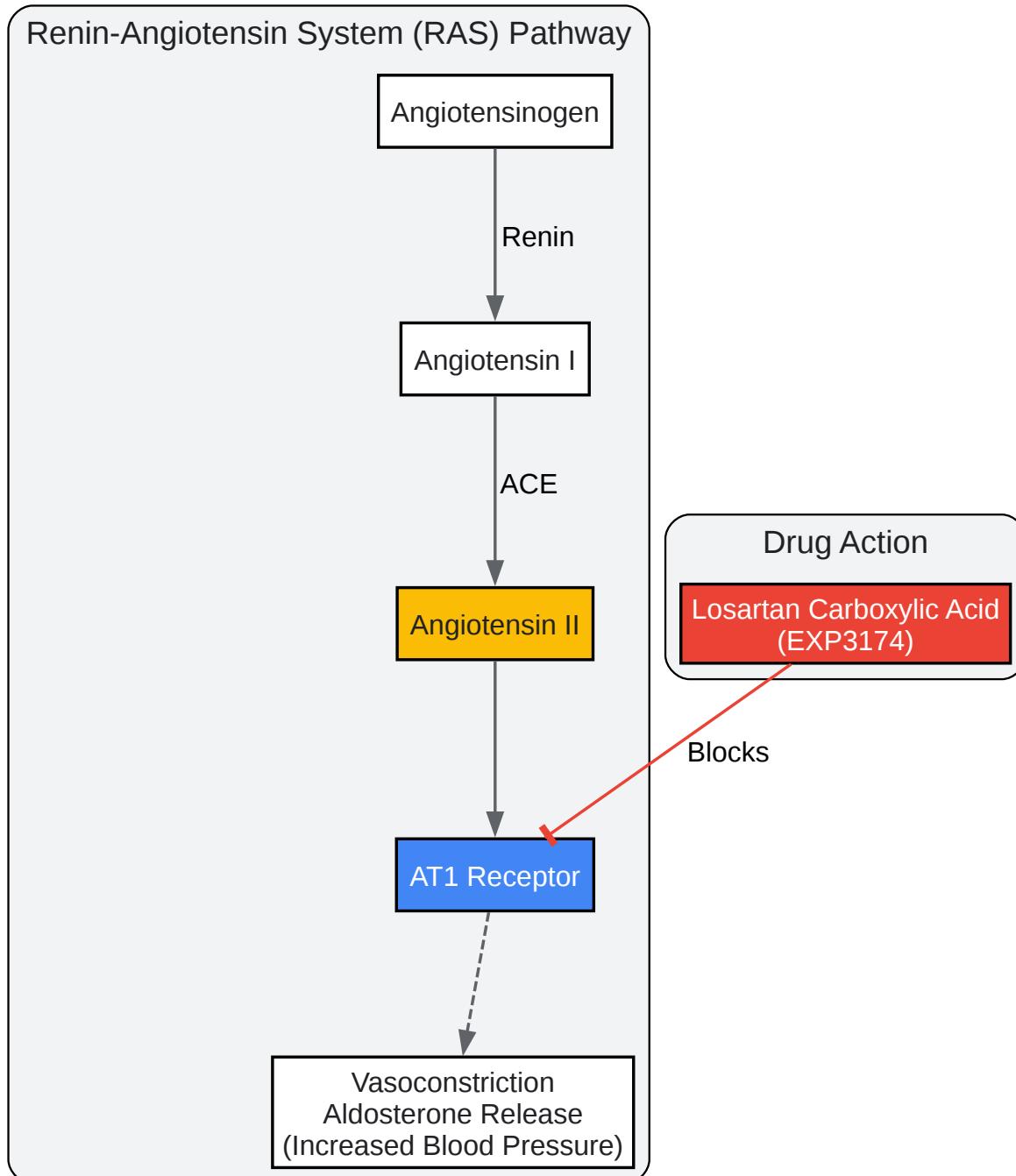

- Preparation: Ensure the solvent and the **Losartan Carboxylic Acid** solid are of high purity. The temperature of the system must be precisely controlled and maintained throughout the experiment[10].
- Addition of Excess Solute: Add an excess amount of solid **Losartan Carboxylic Acid** to a known volume of the chosen organic solvent in a sealed container (e.g., a glass vial or flask). The amount should be sufficient to form a saturated solution with undissolved solid remaining.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. This can be done using an orbital shaker or a magnetic stirrer.
- Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE).
- Concentration Analysis: Accurately determine the concentration of **Losartan Carboxylic Acid** in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) is a common and precise method for this analysis[11]. A calibration curve using standard solutions of known concentrations should be prepared to ensure accurate quantification.
- Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Metabolic and Mechanistic Pathways

Visualizing the biological and experimental context of **Losartan Carboxylic Acid** is crucial for a comprehensive understanding. The following diagrams illustrate its metabolic origin, its mechanism of action, and the experimental workflow for its characterization.

Metabolic Pathway of Losartan

Losartan is a prodrug that is metabolized in the liver to its active form, **Losartan Carboxylic Acid** (EXP3174). This biotransformation is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, proceeding through an aldehyde intermediate[1][2].

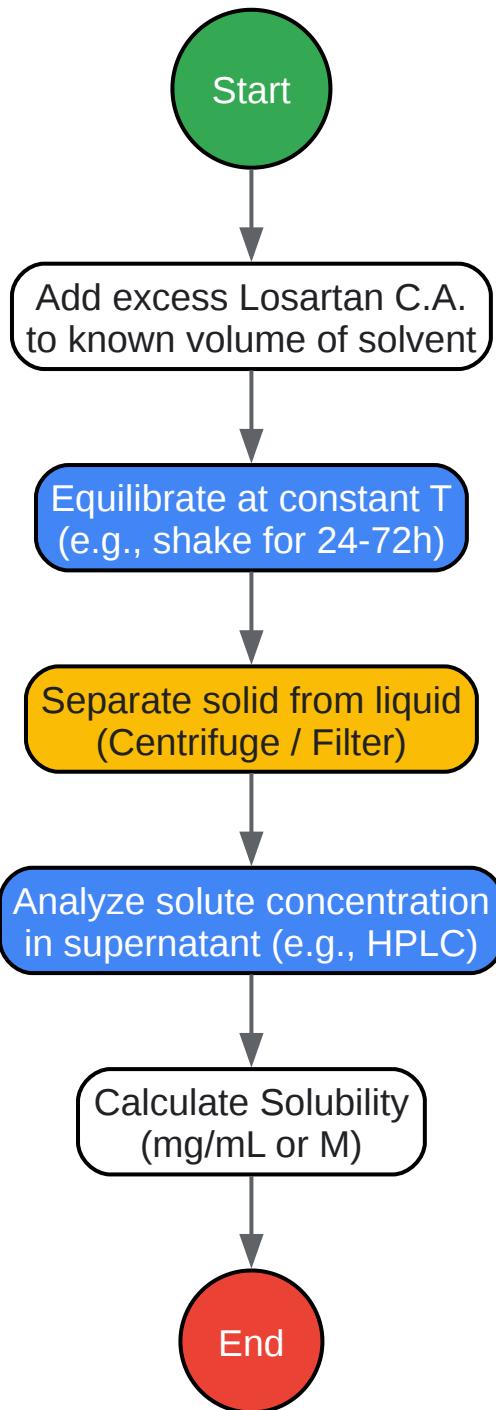


[Click to download full resolution via product page](#)

Metabolic activation of Losartan to its active form.

Mechanism of Action: AT1 Receptor Blockade

Losartan Carboxylic Acid functions by blocking the AT1 receptor, preventing Angiotensin II from binding and exerting its hypertensive effects, such as vasoconstriction and aldosterone release. This is a key interaction within the Renin-Angiotensin System (RAS)[1][2].



[Click to download full resolution via product page](#)

Inhibition of the RAS pathway by **Losartan Carboxylic Acid**.

Experimental Workflow: Solubility Determination

The logical flow for determining solubility via the shake-flask method involves a series of sequential steps from sample preparation to final analysis. This workflow ensures reproducible and accurate measurements.

[Click to download full resolution via product page](#)

Workflow for the shake-flask solubility determination method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgrx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. allmpus.com [allmpus.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Losartan carboxylic acid | C22H21CIN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Losartan carboxylic acid solubility in DMSO and other organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671838#losartan-carboxylic-acid-solubility-in-dmso-and-other-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com